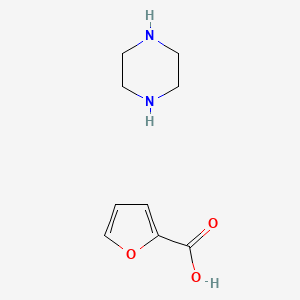

furan-2-carboxylic acid;piperazine

Description

Properties

CAS No. |

14486-48-7 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

furan-2-carboxylic acid;piperazine |

InChI |

InChI=1S/C5H4O3.C4H10N2/c6-5(7)4-2-1-3-8-4;1-2-6-4-3-5-1/h1-3H,(H,6,7);5-6H,1-4H2 |

InChI Key |

FCCPVZFAFVBXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1=COC(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Convergence of Furan-2-Carboxylic Acid and Piperazine: A Technical Guide to a Privileged Partnership in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic combination of well-defined pharmacophores has proven to be a highly effective approach for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synergistic potential arising from the conjunction of two such entities: furan-2-carboxylic acid and piperazine. We will delve into the chemical rationale behind their combination, providing detailed synthetic protocols and exploring the diverse pharmacological activities that have emerged from this privileged structural pairing. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, evaluation, and application of these derivatives.

Introduction: The Strategic Union of Two Potent Scaffolds

The furan-2-carboxylic acid moiety and the piperazine ring are independently recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The furan ring, a five-membered aromatic heterocycle, serves as a versatile bioisostere for phenyl groups, offering distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[3][4] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][5]

Piperazine, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[6] Its unique physicochemical properties, including its ability to be readily substituted to modulate solubility, lipophilicity, and basicity, make it an invaluable tool for optimizing the pharmacokinetic profiles of drug candidates.[1][7] The piperazine scaffold is a key component in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[6][8]

The combination of these two scaffolds, typically through an amide linkage between the furan-2-carboxylic acid and one of the piperazine nitrogens, has given rise to a new class of compounds with significant therapeutic potential. This guide will illuminate the scientific principles and practical methodologies that underpin the exploration of these promising derivatives.

Synthesis of Furan-2-Carboxylic Acid Piperazine Derivatives: A Practical Approach

The synthesis of furan-2-carboxylic acid piperazine derivatives is primarily achieved through amide bond formation. The choice of synthetic route is often dictated by the desired scale, the nature of the substituents on the piperazine ring, and the desired purity of the final product.

General Synthetic Workflow

The most common and efficient method for the synthesis of 1-(furan-2-carbonyl)piperazine derivatives involves the coupling of furan-2-carboxylic acid with a piperazine derivative using a suitable coupling agent.

Experimental Protocol: Synthesis of 1-(Furan-2-carbonyl)piperazine

This protocol provides a detailed, step-by-step methodology for a common amide coupling reaction.

Materials:

-

Furan-2-carboxylic acid

-

Piperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Coupling Reaction: Slowly add the piperazine solution to the activated furan-2-carboxylic acid mixture. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(furan-2-carbonyl)piperazine.

Biological Activities and Therapeutic Potential

The fusion of the furan-2-carboxylic acid and piperazine scaffolds has yielded derivatives with a remarkable range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of furan-piperazine derivatives.[10][11][12] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13][14]

Mechanism of Action: Induction of Apoptosis

A primary mechanism of anticancer activity for these derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative furan-piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [7][15] |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [7][15] |

| Compound 7b | Kelly (Neuroblastoma) | 1.3 | [16] |

| Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [11] |

| Compound 25 | HOP-92 (Lung Cancer) | 1.35 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17][18]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (furan-piperazine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the furan-piperazine derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]

Cholinesterase Inhibition

Derivatives combining furan-2-carboxylic acid and piperazine have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][19] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

The following table presents the IC50 values of furan-piperazine derivatives against AChE.

| Compound ID | AChE IC50 (µM) | Reference |

| 3a | >100 | [20] |

| 3g | >100 | [20] |

| 2-furoyl derivative | 0.27 ± 0.001 | [19][21] |

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.[1][22]

Materials:

-

Butyrylcholinesterase (BChE)

-

Butyrylthiocholine iodide (BTCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add DTNB and BTCI to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.[22]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value from a dose-response curve.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their activity on CNS receptors, particularly dopamine (D2) and serotonin (5-HT1A) receptors.[23][24][25] The incorporation of a furan-2-carboxylic acid moiety can modulate the affinity and selectivity of these compounds for their targets.

Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor by an agonist, such as a furan-piperazine derivative, can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This can also lead to the activation of the ERK/MAPK pathway.[2][26]

Experimental Protocol: ERK Phosphorylation Western Blot

This protocol describes the detection of phosphorylated ERK (p-ERK) as a measure of ERK pathway activation.[27][28]

Materials:

-

Cells expressing the target receptor (e.g., 5-HT1A)

-

Test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-p-ERK and anti-total ERK)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the test compounds for a specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK for normalization.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.

Conclusion and Future Perspectives

The strategic combination of furan-2-carboxylic acid and piperazine has yielded a rich and diverse class of molecules with significant potential in medicinal chemistry. The synthetic accessibility of these derivatives, coupled with their broad spectrum of biological activities, makes them an attractive area for continued research and development. Future efforts in this field will likely focus on the fine-tuning of structure-activity relationships to enhance potency and selectivity for specific biological targets. The exploration of novel linkers and substitution patterns on both the furan and piperazine rings will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The integration of computational modeling and in silico screening will further accelerate the design and optimization of these promising compounds.

References

- Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-26.

- BenchChem. (2025). Application Notes and Protocols for AChE/BChE-IN-4 Enzyme Inhibition Assay.

- BenchChem. (2025). Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems.

- Wang, H., Zhou, Y., Wang, Y., Li, C., & Chen, Q. (2011).

- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.

- G, R., & S, R. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- BenchChem. (2025). Application Notes and Protocols: Butyrylcholinesterase Inhibition Studies with Acridine Compounds.

- BenchChem. (2025).

- PeerJ. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1782.

- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Salahat, A. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1782.

- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Salahat, A. A. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells.

- PerkinElmer. (2012). Phospho-ERK Assays. Assay Guidance Manual.

- Abcam. (2021). Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric) (ab289837).

- Kim, D., Kim, H., Lee, S., Kim, Y., & Lee, J. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.

- Lacivita, E., Di Pilato, P., De Giorgio, P., Colabufo, N. A., Berardi, F., Perrone, R., & Leopoldo, M. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4545.

- Thermo Fisher Scientific. (2008). ERK1/2 [pTpY187/185] WESTERN BLOTTING KIT.

- Zhang, L., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291241.

- MilliporeSigma. (n.d.). Butyrylcholinesterase Activity Kit (Colorimetric).

- ResearchGate. (n.d.). IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE.

- ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.

- ResearchGate. (n.d.).

- Wang, Y., Zhang, Y., & Wang, Y. (2011).

- BenchChem. (2025).

- López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.

- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025). Structure-Activity Relationship (SAR) of 1-Acetyl-4-(4-hydroxyphenyl)

- BenchChem. (2025).

- Husbands, S. M., Glennon, R. A., Gorgerat, S., Grundt, P., & Lewis, J. W. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of Medicinal Chemistry, 54(8), 2893-2902.

- ResearchGate. (n.d.). Synthesis and SAR of novel piperazine and benzofuran hybrids.

- Google Patents. (n.d.).

- SciSpace. (2017).

- Bozik, M., Kovac, A., & Malek, J. (2022).

- FULIR. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an.

- PMC. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- MDPI. (2022).

- PMC. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- PMC. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.

- MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

- Wilson, L., & Fried, B. (n.d.). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3785.

- BenchChem. (2025). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.

- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.

- International Journal of Pharmaceutical Sciences Review and Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]

- 16. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 20. researchgate.net [researchgate.net]

- 21. fulir.irb.hr [fulir.irb.hr]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Furan-2-carboxylic Acid Piperazine: A Versatile Scaffold for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, fragment-based drug discovery (FBDD) relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural flexibility, and high ligand efficiency. 1-(2-Furoyl)piperazine (CAS 40172-95-0), also known chemically as furan-2-carboxylic acid piperazine, has emerged as a cornerstone intermediate in the synthesis of diverse bioactive molecules[1]. By fusing the hydrogen-bonding capacity and aromaticity of a furan ring with the conformational flexibility and solubility-enhancing properties of a piperazine ring, this scaffold provides a robust foundation for developing therapeutics across cardiovascular, neurological, oncological, and infectious disease indications[2].

This whitepaper provides an in-depth technical analysis of the 1-(2-furoyl)piperazine scaffold, detailing its structural rationale, pharmacological applications, and validated synthetic workflows.

Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of 1-(2-furoyl)piperazine lies in its differential nitrogen reactivity and spatial geometry. The piperazine moiety is a well-documented pharmacophore used to modulate lipophilicity and improve aqueous solubility.

When conjugated with a 2-furoyl group, the resulting molecule exhibits a highly specific electron distribution. The N-4 position of the piperazine is acylated, significantly reducing its basicity and locking it into an amide resonance structure. Conversely, the N-1 position remains a basic secondary amine (or tertiary, upon further derivatization) capable of protonation at physiological pH[].

Causality in Receptor Binding: This N-1 protonation is not merely a physical property; it is a critical pharmacophore feature. For example, in antihypertensive agents, the protonated N-1 nitrogen forms a vital electrostatic interaction with the aspartate residue in the binding pocket of postjunctional alpha-1 adrenoceptors, anchoring the drug for competitive antagonism[]. Meanwhile, the furoyl oxygen acts as a hydrogen bond acceptor, and the furan ring engages in π−π stacking with aromatic residues in the receptor pocket.

Key Therapeutic Applications & Mechanistic Pathways

Cardiovascular & CNS (Alpha-1 Adrenergic Antagonism)

The most clinically validated application of the 1-(2-furoyl)piperazine scaffold is found in Prazosin , a pioneering antihypertensive agent[4]. Prazosin incorporates this scaffold to selectively block postsynaptic alpha-1 adrenoceptors[5]. By preventing the activation of the Gq-protein coupled receptor, the scaffold inhibits Phospholipase C (PLC), reducing intracellular inositol triphosphate (IP3) and calcium levels, ultimately causing vascular smooth muscle relaxation and a drop in peripheral resistance[6].

Mechanistic pathway of alpha-1 adrenergic blockade by 1-(2-furoyl)piperazine derivatives.

Enzymatic Inhibition (Neurology & Oncology)

Beyond GPCRs, the scaffold is highly effective in enzyme inhibition. Carbamate derivatives bearing the 2-furoyl-1-piperazine moiety have been synthesized to target acetylcholinesterase (AChE) and alpha-glucosidase[7]. Furthermore, the unsubstituted 1-(2-furoyl)piperazine directly inhibits tyrosinase by binding to its active site, blocking the conversion of tyrosine to DOPA—a mechanism currently being explored for hyper-pigmentation disorders and melanoma[8].

Antimicrobial Development

Recent studies have demonstrated that N-sulfonated derivatives of (2-furoyl)piperazine possess potent antibacterial properties. When the scaffold is treated with alkyl/aryl sulfonyl chlorides, the resulting compounds exhibit low Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria, comparable to standard antibiotics like ciprofloxacin, while maintaining a remarkably mild cytotoxicity profile[9].

Quantitative Pharmacological Data

To benchmark the scaffold's versatility, the following table summarizes the quantitative efficacy of various 1-(2-furoyl)piperazine derivatives across different therapeutic targets:

| Derivative Class | Target / Enzyme | Primary Indication | Key Metric (IC50 / Activity) |

| Quinazoline-furoylpiperazine (Prazosin) | Alpha-1 Adrenoceptor | Hypertension / PTSD | High Affinity Vasodilation[10] |

| Phenyl propylcarbamate-furoylpiperazine | Acetylcholinesterase (AChE) | Neurological Disorders | IC50 = 18.91 ± 0.04 μM[7] |

| Tribromophenyl-furoylpiperazine | Alpha-glucosidase | Metabolic Disorders | IC50 = 345.16 ± 0.16 μM[7] |

| N-Sulfonated furoylpiperazines | Bacterial Pathogens | Infectious Diseases | Low MIC (≈ Ciprofloxacin)[9] |

| Unsubstituted 1-(2-Furoyl)piperazine | Tyrosinase | Hyper-pigmentation | Potent Direct Inhibition[8] |

Experimental Workflow: Synthesis & Derivatization Protocol

As a Senior Application Scientist, I must emphasize that the synthesis of 1-(2-furoyl)piperazine requires stringent environmental control. Piperazine contains two identical secondary amines. The primary challenge is preventing di-acylation (forming 1,4-di(2-furoyl)piperazine)[11].

Step-by-Step Synthesis of 1-(2-Furoyl)piperazine

This protocol utilizes a self-validating pH-controlled aqueous acylation method.

Reagents: Piperazine hexahydrate, Furoyl chloride, 6N HCl, 10% NaOH, Chloroform (CHCl3), Anhydrous MgSO4.

-

Dissolution: Dissolve 1.0 mole (194 g) of piperazine hexahydrate in 250 mL of deionized water.

-

Critical pH Adjustment: Acidify the solution to exactly pH 4.5 using 6N HCl.

-

Causality Insight: Piperazine has two pKa values (~9.8 and ~5.6). At pH 4.5, one amine is fully protonated (ammonium ion), rendering it non-nucleophilic. This chemically protects the second amine, ensuring strictly mono-acylation.

-

-

Acylation: Begin dropwise addition of 1.0 mole (130.5 g) of furoyl chloride. Simultaneously, add 10% NaOH dropwise at a rate that strictly maintains the reaction pH at 4.5.

-

Self-Validation: If the pH drops, the reaction stalls; if it spikes above 6.0, di-acylation occurs. Continuous pH monitoring acts as an inherent quality control step.

-

-

Maturation: Stir the reaction mixture for 1 hour at room temperature.

-

Basification: Adjust the solution to pH 8.5 using NaOH.

-

Causality Insight: This step deprotonates the unreacted secondary amine of the newly formed 1-(2-furoyl)piperazine, neutralizing the molecule and driving it out of the aqueous phase for organic extraction.

-

-

Extraction: Continuously extract the mixture with chloroform for 36 hours.

-

Purification: Dry the organic extract over anhydrous MgSO4, filter, and distill under vacuum. The pure product yields at ~60% (b.p. 132°-138° C at 0.6 mm Hg; m.p. 69°-70° C)[11].

Step-by-step synthesis and isolation workflow for 1-(2-furoyl)piperazine.

Conclusion

Furan-2-carboxylic acid piperazine is far more than a simple chemical building block; it is a highly tunable, privileged scaffold. By understanding the causality behind its N-1 protonation at physiological pH and mastering the pH-dependent kinetics of its synthesis, drug development professionals can leverage this fragment to design highly selective GPCR antagonists, potent enzyme inhibitors, and novel antimicrobial agents.

References

-

Prazosin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass. URL:[Link]

-

Synthesis of N-(2-Furoyl)piperazine - PrepChem. URL:[Link]

-

Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents - Semantic Scholar. URL:[Link]

-

N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity - Pakistan Journal of Pharmaceutical Sciences (PJPS). URL:[Link]

-

Physiologic evaluation of a new antihypertensive agent: prazosin HCl. - AHA Journals. URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 4. Prazosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. DailyMed - PRAZOSIN HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica [cymitquimica.com]

- 9. pjps.pk [pjps.pk]

- 10. Prazosin Hydrochloride (prazosin hydrochloride) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 11. prepchem.com [prepchem.com]

Engineering Novel Furan-2-Carboxamide Derivatives: Synthesis Methodologies and Therapeutic Applications

Executive Summary

The furan-2-carboxamide scaffold is a highly privileged structural motif in modern medicinal chemistry. Its unique combination of a heteroaromatic furan ring and a conformationally stable carboxamide linkage provides exceptional hydrogen-bond accepting and donating capabilities. This allows the scaffold to engage in highly specific, induced-fit binding with diverse biological targets, ranging from bacterial quorum-sensing receptors to human kinase ATP-binding sites[1][2]. This whitepaper provides a comprehensive technical guide to the synthesis, late-stage functionalization, and therapeutic applications of novel furan-2-carboxamide derivatives.

Synthetic Methodologies and Strategic Functionalization

The construction of furan-2-carboxamide libraries typically relies on a two-phase synthetic strategy: core amide bond formation followed by late-stage diversification.

Core Scaffold Synthesis via Acylation

The foundational step involves the Schotten-Baumann-type acylation of an aniline derivative (e.g., 4-bromoaniline) using furan-2-carbonyl chloride[3]. The use of an acid chloride is preferred over standard carboxylic acid coupling (which requires reagents like HATU or EDC) when rapid, high-yielding, and scalable reactions are required[3][4].

Protocol 1: Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

-

Reagent Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM)[3]. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic furan-2-carbonyl chloride into unreactive 2-furoic acid.

-

Base Addition : Add triethylamine (Et₃N, 1.0 eq) and cool the flask to 0 °C using an ice bath[3]. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the aniline starting material, which would otherwise halt the nucleophilic attack. Cooling controls the exothermic nature of the reaction.

-

Acylation : Dropwise add furan-2-carbonyl chloride (1.05 eq) dissolved in a minimal volume of dry DCM[3]. Causality: Dropwise addition maintains a low localized concentration of the acid chloride, favoring mono-acylation and preventing the formation of di-acylated byproducts.

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring via Thin Layer Chromatography (TLC)[3][4]. Causality: TLC provides a self-validating check of starting material consumption, preventing unnecessary degradation from over-stirring.

-

Workup & Purification : Quench with water, transfer to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine[4]. Causality: 1M HCl removes unreacted basic aniline; NaHCO₃ neutralizes residual acid and extracts any formed 2-furoic acid into the aqueous layer; brine removes bulk water. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product (typically >90% yield)[3][4].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

To systematically explore the Structure-Activity Relationship (SAR), the brominated core is subjected to palladium-catalyzed cross-coupling.

Protocol 2: Arylation of N-(4-Bromophenyl)furan-2-carboxamide

-

Catalyst Activation : In a Schlenk tube under argon, combine N-(4-bromophenyl)furan-2-carboxamide (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) catalyst in 1,4-dioxane. Agitate for 30 min[3]. Causality: Pre-stirring allows the Pd(0) catalyst to undergo oxidative addition into the C-Br bond of the substrate before the introduction of the transmetalation agent, ensuring a highly active catalytic cycle.

-

Boronic Acid & Base Addition : Add the desired aryl/heteroaryl boronic acid (1.1 eq), K₃PO₄ (1.0 eq) as the base, and a small volume of water[3]. Causality: K₃PO₄ is a strong base necessary to activate the boronic acid into a reactive, electron-rich boronate complex, which facilitates the rate-limiting transmetalation step. Water is crucial for the solubility and activation of the inorganic base.

-

Reflux & Isolation : Heat the reaction to reflux for 8–18 hours. Upon completion, cool, extract, and purify via flash column chromatography[3].

Workflow for the synthesis and late-stage arylation of furan-2-carboxamides.

Biological Applications and Structure-Activity Relationships (SAR)

Furan-2-carboxamide derivatives exhibit a remarkably broad spectrum of biological activities, heavily dictated by the nature of their functionalization.

Antimicrobial and Antibiofilm Efficacy

Furan-2-carboxamides serve as stable bioisosteres for naturally occurring, but hydrolytically labile, furanones. By replacing the furanone ring with a furan-2-carboxamide moiety, researchers have developed potent antibiofilm agents against Pseudomonas aeruginosa. Specific carbohydrazide derivatives have demonstrated up to 58% biofilm inhibition by acting as anti-quorum sensing agents, specifically targeting the LasR receptor and reducing virulence factors like pyocyanin[2]. Furthermore, carbamothioyl-furan-2-carboxamide derivatives display broad-spectrum antifungal and antibacterial activities, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL against various resistant strains[5]. The unsubstituted N-(4-bromophenyl)furan-2-carboxamide itself has proven highly effective against NDM-positive Acinetobacter baumannii[3].

Anticancer Potential via Kinase Inhibition

In oncology, the furan-2-carboxamide scaffold has been identified through virtual screening as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a critical regulatory component of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers[1]. Molecular docking reveals that the furan-2-carboxamide fragment anchors deeply within the ATP-binding site of TNIK, forming essential hydrogen bonds with the kinase hinge region[1]. Optimization of this scaffold led to the discovery of 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which inhibits TNIK with an IC₅₀ of 258 nM[1]. Additionally, carbamothioyl-furan-2-carboxamides, such as the p-tolyl derivative, have shown significant cytotoxicity against HepG2 hepatocellular carcinoma cells, reducing cell viability to 33.29% at 20 μg/mL[5].

Mechanism of Wnt/β-catenin pathway inhibition by furan-2-carboxamide TNIK inhibitors.

Antihyperlipidemic Activity

Beyond infectious diseases and oncology, novel furan-2-carboxamides have demonstrated profound metabolic effects. In Triton WR-1339-induced hyperlipidemic rat models, specific anthraquinone-fused furan-2-carboxamide derivatives (e.g., Compound N5) reduced total cholesterol levels by 85% and LDL-C levels by 72% after 18 hours, significantly outperforming standard therapeutics like bezafibrate[6].

Quantitative Data Summary

Table 1: Biological Activities of Key Furan-2-Carboxamide Derivatives

| Compound | Target / Model | Activity / Efficacy | Reference |

| 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | TNIK Kinase (Colorectal Cancer) | IC₅₀ = 0.85 µM | [1] |

| 5-(3-chloro-2-methylphenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | TNIK Kinase (Colorectal Cancer) | IC₅₀ = 0.258 µM | [1] |

| p-Tolylcarbamothioyl-furan-2-carboxamide | HepG2 Hepatocellular Carcinoma | Cell Viability = 33.29% (at 20 μg/mL) | [5] |

| N-(4-bromophenyl)furan-2-carboxamide | NDM-positive A. baumannii | Highly effective vs. drug-resistant strains | [3] |

| Furan-2-carboxamide Carbohydrazides | P. aeruginosa LasR (Biofilms) | 58% Biofilm Inhibition | [2] |

| Anthraquinone Furan-2-carboxamide (Compound N5) | Triton WR-1339 Hyperlipidemic Rats | 85% reduction in total cholesterol | [6] |

Conclusion

The furan-2-carboxamide scaffold represents a highly versatile and chemically tractable building block in drug discovery. By employing rigorous, self-validating synthetic protocols like Schotten-Baumann acylation and Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries. As demonstrated by their potent antimicrobial, anticancer, and antihyperlipidemic profiles, these derivatives hold immense promise for addressing complex therapeutic challenges. Future development should focus on mechanism deconvolution and in vivo pharmacokinetic optimization.

References

-

[4] Title : Synthesis of N-(3-bromophenyl)furan-2-carboxamide | Source : Benchchem | URL :

-

[3] Title : Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling | Source : PMC / NIH | URL :

-

[1] Title : MedChemComm - RSC Publishing (Virtual screening of novel TNIK inhibitors) | Source : RSC | URL :

-

[6] Title : Pharmacological Evaluation of Novel Furan-2-Carboxamide Derivatives as Antihyperlipidemic Agents | Source : Al-Zaytoonah University | URL :

-

[2] Title : Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides | Source : PubMed / NIH | URL :

-

[5] Title : In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | Source : MDPI | URL :

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. zuj.edu.jo [zuj.edu.jo]

The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Abstract: The piperazine ring, a simple six-membered heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties.[1] This in-depth guide explores the multifaceted role of the piperazine moiety in bioactive compounds, delving into its fundamental properties that make it an indispensable tool for drug design. We will examine how its unique structural and electronic characteristics influence pharmacokinetics and pharmacodynamics, its function as a "privileged scaffold" for interacting with diverse biological targets, and its application in successful therapeutics for central nervous system (CNS) disorders, oncology, and beyond. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this seemingly simple heterocycle is a powerhouse in modern drug discovery.

Introduction: The Ubiquity and Versatility of the Piperazine Ring

The piperazine heterocycle, a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, is one of the most widely utilized and chemically adaptable scaffolds in contemporary medicinal chemistry.[2] Its structural simplicity belies a sophisticated combination of features that are highly advantageous for drug design. The dual-nitrogen architecture allows the ring to adopt flexible chair and boat conformations, which facilitates an optimal fit within the active sites of enzymes and receptor pockets.[2][3]

This inherent adaptability has led to the classification of piperazine as a "privileged scaffold"—a molecular framework that can provide high-affinity ligands for a variety of different biological targets.[1][4] The two nitrogen atoms act as versatile synthetic handles, allowing for systematic modifications that can fine-tune the molecule's steric, electronic, and physicochemical properties.[2] This tunability is crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Consequently, piperazine-containing compounds are prominent in numerous therapeutic areas, including CNS disorders, oncology, and infectious diseases.[1][5]

Physicochemical and Pharmacokinetic Profile: The "Magic" Behind the Moiety

The success of the piperazine moiety is deeply rooted in its unique and tunable physicochemical properties that positively influence a compound's drug-like characteristics.[1][6]

Ionization and pKa: Tuning for Solubility and Target Engagement

As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions.[1][7] This basicity is a critical feature, as it enables the formation of stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][3] The ability to modulate the basicity of the piperazine nitrogens through substitution is a key strategy in drug design.[8]

| Compound | pKa1 | pKa2 | Temperature (°C) |

| Piperazine | 5.35 | 9.73 | 25 |

| Estimated 1-Piperazineethanimine | ~5.0-5.5 | ~9.5-10.0 | - |

| Table 1: pKa values of Piperazine and a substituted derivative. The distinct pKa values are crucial for its behavior in physiological environments.[7][9] |

Lipophilicity and Permeability: The Balance for Oral Bioavailability

The polar nature of the two nitrogen atoms generally imparts greater water solubility to parent molecules, which often leads to improved oral bioavailability and favorable ADME profiles.[1] However, excessive polarity can hinder a drug's ability to cross biological membranes. Medicinal chemists can strategically add lipophilic substituents to the piperazine ring to achieve the optimal balance between solubility and permeability, a key consideration for drugs targeting the CNS that must cross the blood-brain barrier.[10]

Metabolic Stability and Reduced Toxicity

The piperazine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life and duration of action. The introduction of the piperazine moiety can also steer metabolism away from more labile parts of a molecule, potentially reducing the formation of toxic metabolites.

Experimental Workflow: Determining pKa and LogP for a Novel Piperazine Analog

A crucial step in early-stage drug discovery is the characterization of a compound's physicochemical properties. The following workflow outlines a standard procedure for determining the pKa and LogP (a measure of lipophilicity) of a newly synthesized piperazine derivative.

Figure 1: Workflow for Physicochemical Profiling.

The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine scaffold's ability to interact with multiple, diverse biological targets is a key reason for its "privileged" status.[1] Its conformational flexibility and capacity for substitution allow it to present various pharmacophoric elements in the correct spatial orientation for optimal binding.

Binding Interactions with Key Biological Targets

3.1.1 G-Protein Coupled Receptors (GPCRs): A Focus on Serotonin and Dopamine Receptors

Piperazine derivatives are particularly prominent in the realm of CNS disorders, where they frequently modulate neurotransmitter receptors like serotonin (5-HT) and dopamine (D2) receptors.[1][5] The arylpiperazine motif, in particular, is a well-established pharmacophore for these targets. The protonatable nitrogen of the piperazine ring can form crucial ionic interactions with acidic residues (e.g., aspartate) in the receptor binding pocket, while the other nitrogen provides a point for attaching larger groups that can confer selectivity and modulate activity (agonist, antagonist, or partial agonist).[1]

3.1.2 Kinase Inhibition in Oncology

In the field of oncology, the piperazine scaffold is a cornerstone of many targeted therapies, especially kinase inhibitors.[1][4] Protein kinases play a central role in cell signaling pathways that control proliferation and survival, and their dysregulation is a common feature of cancer.[11] The piperazine ring often serves as a linker, connecting key molecular fragments that bind to the ATP-binding pocket of the target kinase.[1] Its basicity can be leveraged to form a salt bridge with acidic amino acid residues in the hinge region of the kinase, a common anchoring point for inhibitors.[1]

Structure-Activity Relationship (SAR) Studies: Modifying the Piperazine Core

Systematic modification of the piperazine scaffold is a fundamental strategy in medicinal chemistry to optimize a compound's potency, selectivity, and pharmacokinetic properties.[2]

Figure 2: Key Modification Points on the Piperazine Scaffold.

Note: The image "piperazine_structure.png" would need to be a simple chemical drawing of a piperazine ring with R1, R2, R3, and R4 labels for a complete diagram.

Case Studies: Approved Drugs Highlighting the Role of Piperazine

The true value of the piperazine moiety is best illustrated by its presence in numerous blockbuster drugs.

Central Nervous System (CNS) Agents

4.1.1 Aripiprazole (Antipsychotic): A Case of Partial Agonism

Aripiprazole (Abilify) is a third-generation atypical antipsychotic used to treat schizophrenia and bipolar disorder.[12][13] Its mechanism is unique, acting as a partial agonist at dopamine D2 receptors.[13][14] In brain regions with excessive dopamine, it acts as an antagonist, while in regions with low dopamine, it provides a low level of stimulation.[14][15] The piperazine ring is crucial for its interaction with the D2 receptor and contributes to its overall pharmacological profile, which includes partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[16]

4.1.2 Vortioxetine (Antidepressant)

Vortioxetine is a multi-modal antidepressant that utilizes an arylpiperazine core.[17][18] The piperazine moiety is key to its ability to interact with multiple serotonin-related targets, leading to a broad spectrum of activity that is thought to contribute to its efficacy in treating major depressive disorder.[18]

Oncology

4.2.1 Imatinib (Tyrosine Kinase Inhibitor): The Revolution in Cancer Therapy

Imatinib (Gleevec) revolutionized the treatment of chronic myeloid leukemia (CML).[11][19] It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.[20][21] The N-methylpiperazine group in Imatinib is critical for its activity.[1] It enhances aqueous solubility and bioavailability, and the terminal protonated nitrogen forms a key hydrogen bond in the ATP binding site, contributing to its high affinity and selectivity.[19] While the piperazine moiety itself may not directly bind in the catalytic center, it correctly orients the rest of the molecule for optimal interaction and can be modified to improve potency and overcome resistance.[22][23]

Antihistamines

4.3.1 Cetirizine

Cetirizine is a second-generation antihistamine used to treat allergies. As a selective H1 receptor antagonist, its piperazine core is a common feature among this class of drugs, contributing to the necessary structural conformation for receptor binding while its overall physicochemical properties lead to reduced CNS side effects compared to first-generation antihistamines.[5]

| Drug | Therapeutic Class | Core Mechanism | Role of Piperazine Moiety |

| Aripiprazole | Antipsychotic | Dopamine D2 & Serotonin 5-HT1A Partial Agonist | Essential for receptor interaction and achieving the unique partial agonist profile.[12][13] |

| Imatinib | Anticancer | Bcr-Abl Tyrosine Kinase Inhibitor | Enhances solubility and bioavailability; forms key interactions in the ATP binding pocket.[1][19] |

| Vortioxetine | Antidepressant | Multi-modal Serotonin Agent | Forms the core scaffold for interacting with multiple serotonin receptors and transporters.[17][18] |

| Cetirizine | Antihistamine | Selective H1 Receptor Antagonist | Provides the structural framework for H1 receptor binding.[5] |

| Table 2: Summary of Selected Piperazine-Containing Drugs and their Mechanisms. |

Synthetic Strategies for Piperazine-Containing Bioactive Compounds

The synthetic tractability of the piperazine ring is a major advantage for medicinal chemists.[4] Well-established protocols exist for both its formation and subsequent derivatization.

Classical Synthesis Routes

Traditional methods for forming the piperazine ring often involve the cyclization of diethanolamine with a primary amine in the presence of a dehydration catalyst.[24] Other routes include the reaction of ethylene oxide with ethylenediamine.[25]

Modern Methodologies for Diversification

Modern synthetic chemistry offers a plethora of methods for creating diverse piperazine libraries. Key reactions include:

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann reactions are standard methods for attaching aryl groups to the piperazine nitrogens.[26]

-

N-Alkylation: This can be achieved through reductive amination or nucleophilic substitution on alkyl halides.[26]

-

C-H Functionalization: More advanced photoredox catalysis methods allow for the direct functionalization of the C-H bonds on the piperazine ring itself, opening new avenues for structural diversification.[27]

Protocol: A General Method for N-Arylation of Piperazine

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.

Reaction: N-Boc-piperazine + Aryl Bromide → N-Boc-N'-aryl-piperazine

Materials:

-

N-Boc-piperazine

-

Aryl bromide (or triflate)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: To an oven-dried reaction flask, add the aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), and base (1.4 eq).

-

Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Catalyst Preparation: In a separate vial under inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%). Add anhydrous solvent to the main reaction flask via syringe.

-

Reaction: Add the catalyst/ligand mixture to the reaction flask. Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: The Boc protecting group can be easily removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final N-aryl piperazine.

Conclusion and Future Perspectives

The piperazine moiety is far more than a simple linker; it is a dynamic and versatile scaffold that empowers medicinal chemists to systematically enhance potency, selectivity, and pharmacokinetic properties.[2] Its unique combination of physicochemical attributes, synthetic accessibility, and its proven ability to interact with a wide range of biological targets firmly establishes it as a privileged structure in drug discovery.[1][2] The ability to harness the piperazine scaffold for polypharmacology—designing single molecules that can interact with multiple targets—holds significant promise for treating complex diseases like cancer and neurodegenerative disorders.[1] As synthetic methodologies become more advanced and our understanding of drug-target interactions deepens, the piperazine ring will undoubtedly continue to be a central element in the development of the next generation of innovative therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

- Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.

- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.

- Aripiprazole Drug Information. PharmaCompass.com.

- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Piperazines – Knowledge and References. Taylor & Francis.

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). BenchChem.

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate.

- An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine. (2025). BenchChem.

- Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.

- Howard, K. L. (1950). Preparation of n-substituted piperazines. Google Patents.

- Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.

- Muhlbauer, H. G. (1972). Method for the preparation of piperazine and substituted piperazines. Google Patents.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Request PDF.

- Aripiprazole. Wikipedia.

- Synthesis of piperazines. Organic Chemistry Portal.

- Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2026). MDPI.

- De Novo drug design of anti-cancer drug imatinib's analogues. (2018). Chemistry Magazine Online.

- Bcr-Abl Inhibitory Activities of Imatinib Derivatives. Request PDF.

- Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psych Scene Hub.

- What is the mechanism of Aripiprazole? (2024). Patsnap Synapse.

- ABILIFY (aripiprazole) Label. accessdata.fda.gov.

- Bcr-Abl Inhibitory Activities of Imatinib Derivatives. (2024). Bentham Science Publishers.

- The Ins and Outs of Bcr-Abl Inhibition. PMC.

- Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.

- Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online.

- A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. (2025). Royal Society Publishing.

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aripiprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Aripiprazole - Wikipedia [en.wikipedia.org]

- 14. psychscenehub.com [psychscenehub.com]

- 15. What is the mechanism of Aripiprazole? [synapse.patsnap.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling | MDPI [mdpi.com]

- 20. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. chemistrymag.org [chemistrymag.org]

- 23. researchgate.net [researchgate.net]

- 24. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 25. US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents [patents.google.com]

- 26. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 27. encyclopedia.pub [encyclopedia.pub]

reactivity of 2-furancarboxylic acid and its derivatives

The Reactivity and Transformative Potential of 2-Furancarboxylic Acid: A Technical Guide for Drug Development and Green Chemistry

Executive Summary

2-Furancarboxylic acid (commonly known as furoic acid) is a highly versatile heterocyclic building block characterized by a five-membered aromatic furan ring substituted with a carboxylic acid at the C2 position[1]. Sourced sustainably via the oxidation of biomass-derived furfural[2], this compound sits at the intersection of pharmaceutical drug development and green polymer chemistry. This guide dissects the electronic principles governing its reactivity, details critical synthetic transformations, and provides validated protocols for its derivatization.

Structural and Electronic Basis of Reactivity

The reactivity of 2-furancarboxylic acid is dictated by the push-pull electronic relationship between its functional groups. The oxygen heteroatom donates a lone pair of electrons into the π -system, rendering the furan ring inherently electron-rich and susceptible to electrophilic attack. Conversely, the C2-carboxylic acid group exerts an electron-withdrawing inductive and resonance effect, which partially deactivates the ring compared to unsubstituted furan[3].

Because of this deactivation, incoming electrophiles are directed predominantly to the C5 position. The C5 carbon retains the highest relative electron density and presents the least steric hindrance, making it the primary site for functionalization[4].

Electronic pathways and core reactivity profiles of 2-furancarboxylic acid.

Core Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) Despite the electron-withdrawing nature of the carboxylate group, 2-furoic acid undergoes EAS reactions such as halogenation and nitration. Bromination, for example, proceeds selectively at the C5 position to yield 5-bromofuran-2-carboxylic acid, a critical intermediate for cross-coupling and carbonylation workflows[4].

Directed Lithiation and Cross-Coupling The C5 position can also be functionalized via selective lithiation. Treatment of 2-furancarboxylic acid with strong bases like lithium diisopropylamide (LDA) enables C5-metalation, which can subsequently be trapped by electrophiles such as methyl iodide to form 5-methylfuran-2-carboxylic acid[5].

Furthermore, the carboxylic acid moiety itself can act as a leaving group. Under palladium catalysis, 2-furoic acid undergoes decarboxylative cross-coupling. Mechanistic studies reveal that the electrophilic Pd(II) intermediate coordinates with the carboxylate moiety prior to an electrophilic palladation at the C3 position, which explains the high regioselectivity (e.g., yielding 2,3-diphenylfuran as a byproduct during specific coupling conditions)[6].

Diels-Alder Cycloadditions (Atypical Diene Behavior) Traditionally, electron-withdrawing groups on a diene severely hinder Diels-Alder cycloadditions. However, 2-furoic acid and its ester or amide derivatives function as highly reactive dienes when paired with maleimide dienophiles[7]. This reactivity is substantially accelerated when water is used as a solvent—driven by hydrophobic packing effects—and can be further enhanced by converting the acid into its corresponding carboxylate salt, which increases the overall electron density of the furan ring[7].

Pharmaceutical Applications of Furoate Derivatives

In drug development, the furoate moiety is a privileged structural motif. Esterification or amidation of the carboxylic acid group dramatically alters the pharmacokinetic profile, lipophilicity, and tissue penetration of the parent active pharmaceutical ingredient (API)[8].

Table 1: Key Pharmaceutical Derivatives of 2-Furoic Acid

| Drug Molecule | Therapeutic Class | Role of Furoate/Furan Moiety |

| Mometasone furoate | Corticosteroid | Enhances lipophilicity, tissue penetration, and metabolic stability[8]. |

| Diloxanide furoate | Antiparasitic | Prodrug formulation; improves intestinal absorption and luminal stability[8]. |

| Prazosin | Alpha-1 Blocker | Furan ring acts as a key structural pharmacophore in the piperazine side chain[8]. |

| Ceftiofur | Veterinary Antibiotic | Furan-based thioester side chain enhances broad-spectrum antibacterial efficacy[8]. |

Green Chemistry: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

Beyond pharmaceuticals, 2-furoic acid is a vital precursor for 2,5-furandicarboxylic acid (FDCA), a bio-based monomer used to synthesize polyethylene furanoate (PEF) plastics[9]. The transformation relies on a tandem bromination-hydroxycarbonylation sequence. Recent advancements have optimized this into a one-pot protocol utilizing a specific acetate buffer to control the pH, preventing over-bromination while facilitating palladium-catalyzed carbonylation[10].

Workflow for the synthesis of 2,5-FDCA from 2-furoic acid.

Table 2: Quantitative Yields for 2-Furoic Acid to 2,5-FDCA Transformations

| Reaction Step | Catalyst / Reagents | Solvent System | Temp (°C) | Isolated Yield (%) |

| Bromination (Stepwise) | Br2, CCl4 | Glacial Acetic Acid | 60 | 86[4] |

| Hydroxycarbonylation | Pd Catalyst, CO | MeOH/H2O | 160 | 90[4] |

| One-Pot Tandem | Pd Catalyst, Br2, CO | HOAc-NaOAc (pH 3.58) | Variable | 57[10] |

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromofuran-2-carboxylic Acid Causality & Validation: Glacial acetic acid is utilized to stabilize the bromonium ion intermediate, ensuring high regioselectivity at the C5 position. The reaction is self-validating; the deep red color of bromine dissipates as it is consumed, and the product precipitates upon the addition of hot deionized water due to differential solubility[4].

-

Preparation: In a 50 mL three-necked flask, dissolve 2.5 g (22.3 mmol) of furan-2-carboxylic acid in 20 mL of CCl4 and 2 mL of glacial acetic acid[4].

-

Addition: Dropwise add 2.4 mL (40 mmol) of bromine at room temperature. To control the exothermic nature of the EAS, add the bromine in three equal portions over a 6-hour period[4].

-

Heating: Warm the reaction mixture and stir continuously at 60 °C for 24 hours[4].

-

Workup: Remove the solvent via rotary evaporation to yield a pale yellow solid. Wash the crude product thoroughly with hot deionized water[4].

-

Isolation: Dry under vacuum to obtain an off-white solid (Yield: ~86%)[4].

Protocol B: One-Pot Synthesis of 2,5-FDCA via Tandem Reaction Causality & Validation: The critical parameter in this one-pot system is the HOAc-NaOAc buffer (pH 3.58). Without this buffer, the highly acidic environment generated by the HBr byproduct would stall the palladium-catalyzed hydroxycarbonylation step. The buffer neutralizes the acid, allowing the tandem sequence to proceed without intermediate isolation[10].

-

Bromination Phase: Charge a pressure-resistant reactor with 2-furoic acid, bromine, and the HOAc-NaOAc buffer (pH 3.58). Stir until the bromination is complete (monitored via TLC or HPLC)[10].

-

Catalyst Addition: Introduce the Palladium catalyst directly into the crude aqueous mixture[10].

-

Carbonylation Phase: Pressurize the reactor with carbon monoxide (CO) and heat to the designated reaction temperature[10].

-

Isolation: Upon completion, cool the reactor. The 2,5-FDCA precipitates directly from the buffer solution without the need for an additional acidification procedure, yielding approximately 57% of the highly pure diacid[10].

Sources

- 1. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

- 10. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

Furan Derivatives as Secondary Metabolites in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of furan-containing secondary metabolites in the plant kingdom. The furan ring system is a key structural motif in a wide array of natural products, imbuing them with a diverse range of biological activities.[1][2] These compounds are not only integral to plant defense mechanisms but also represent a rich reservoir of scaffolds for pharmaceutical development.[3][4][5] This document details the biosynthetic origins, chemical diversity, and ecological roles of furan derivatives. Furthermore, it offers a comprehensive overview of their pharmacological potential, particularly in antimicrobial, anti-inflammatory, and anticancer applications, and presents field-proven methodologies for their extraction, isolation, and characterization.[2][3][6][7][8] This guide is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of these potent phytochemicals.

Introduction to Furan-Containing Phytochemicals

Furan derivatives constitute a significant class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom.[3] In the realm of plant biology, these structures are frequently encountered as secondary metabolites, which are compounds not essential for primary metabolic processes like growth and reproduction but are crucial for adaptation and defense. The furan moiety is a versatile pharmacophore, contributing to a wide spectrum of biological activities.[2][3][6]

Plants synthesize a remarkable diversity of furan-containing molecules, which can be broadly categorized based on their biosynthetic origins and chemical structures. The most prominent among these are the furanocoumarins and furanoterpenoids. These compounds are distributed across various plant families, with notable concentrations in Apiaceae (e.g., parsley, celery), Rutaceae (e.g., citrus fruits), Moraceae (e.g., figs), and Fabaceae.[9][10]

The ecological significance of these metabolites is profound. They often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, or as antifeedants, deterring herbivores.[11][12] The biological activity of many furan derivatives is often linked to their ability to interact with cellular macromolecules, particularly DNA, or to generate reactive oxygen species upon photoactivation.[9][13][14][15] This inherent bioactivity makes them a compelling subject for drug discovery and development, with demonstrated potential in treating a range of human diseases.[3][5][6][7]

Biosynthesis and Chemical Diversification

The structural diversity of plant-derived furan derivatives arises from distinct biosynthetic pathways, primarily the phenylpropanoid pathway for furanocoumarins and the terpenoid (mevalonate and MEP) pathways for furanoterpenoids.[9][10]

Furanocoumarins: The Phenylpropanoid Pathway

Furanocoumarins are biosynthesized through a combination of the shikimate and mevalonate pathways.[9][10] The core coumarin structure is derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin).[9][16]

The furan ring is then appended to the umbelliferone scaffold. This part of the pathway utilizes dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate pathway.[9] The initial step is a prenylation reaction, which can occur at either the C6 or C8 position of umbelliferone, leading to the formation of linear or angular furanocoumarins, respectively.[17] A critical intermediate for linear furanocoumarins is marmesin.[16][17] Subsequent enzymatic reactions, including cyclization, hydroxylation, and O-methylation, generate a diverse array of furanocoumarin structures, such as psoralen and angelicin, the parent compounds of the linear and angular types.[9][16]

Diagram: Biosynthesis of Linear Furanocoumarins

Caption: Simplified biosynthetic pathway of linear furanocoumarins.

Furanoterpenoids: The Terpenoid Pathways

Furanoterpenoids are derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[18][19][20] These precursors are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[18][19][20]

Sesquiterpenoids (C15), which form the backbone of many furanoterpenoids, are typically derived from the MVA pathway.[18] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[18] A series of phosphorylations and a decarboxylation yield IPP, which can be isomerized to DMAPP.[18]

The C15 precursor, farnesyl diphosphate (FPP), is formed by the condensation of IPP and DMAPP. Terpene synthases then catalyze the cyclization of FPP into a variety of sesquiterpene skeletons. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases introduce the furan ring and other functional groups. A well-known example is ipomeamarone, a furanosesquiterpenoid phytoalexin from sweet potato, which is synthesized in response to fungal infection.[11][21][22] Dehydroipomeamarone is an immediate precursor in its biosynthesis.[22]

Chemical Diversity

The structural variation within furan derivatives is vast. This diversity is generated by the different ways the furan ring is fused to the parent molecule and the array of substituents that can be attached.

| Class | Precursor Pathway | Example Compound | Characteristic Plant Sources |

| Linear Furanocoumarins | Phenylpropanoid / Mevalonate | Psoralen, Bergapten, Xanthotoxin | Apiaceae (Parsley, Celery), Rutaceae (Citrus) |

| Angular Furanocoumarins | Phenylpropanoid / Mevalonate | Angelicin, Pimpinellin | Apiaceae (Angelica), Fabaceae (Psoralea) |

| Furanosesquiterpenoids | Mevalonate (MVA) | Ipomeamarone, Dehydroipomeamarone | Convolvulaceae (Sweet Potato) |

| Furanoditerpenoids | Mevalonate (MVA) / MEP | Furanocassane diterpenoids | Caesalpinia species |

| Other Furan Derivatives | Various | Furfuryl alcohol, Furanones | Found in various plant tissues and essential oils |

Biological Activities and Ecological Significance

Furan derivatives play a critical role in plant defense, exhibiting a range of biological activities against pathogens, herbivores, and competing plants.

Phototoxicity and DNA Intercalation

A hallmark of many linear furanocoumarins, such as psoralens, is their phototoxicity.[13][14] This phenomenon is triggered by exposure to long-wave ultraviolet (UVA) radiation (320-400 nm).[13][23] Upon absorbing UVA photons, the furanocoumarin molecule becomes excited.[13][23] In this energized state, it can intercalate between the base pairs of DNA.[9]

Two types of photochemical reactions can then occur:

-

Type I Reaction: The excited furanocoumarin can form covalent monoadducts with pyrimidine bases (primarily thymine).[15] With a second photon absorption, difunctional furanocoumarins can form interstrand cross-links, effectively tethering the two strands of the DNA helix.[15] This damage blocks DNA replication and transcription, ultimately leading to cell death.[9]

-

Type II Reaction: The excited furanocoumarin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[13][15] Singlet oxygen can then damage other cellular components like proteins and lipids, contributing to cellular toxicity.[13][15]

This potent mechanism underlies the defense strategy of many plants against pathogens and herbivores and is also the basis for the therapeutic use of psoralens in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis.[24]

Diagram: Mechanism of Furanocoumarin Phototoxicity

Caption: Dual mechanisms of phototoxicity induced by furanocoumarins.

Antimicrobial and Antifungal Properties

Many furan derivatives exhibit significant antimicrobial and antifungal activities.[3][4][6] Furanones, for instance, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[3] By disrupting these pathways, furanones can inhibit bacterial swarming and biofilm development without directly killing the bacteria, which may reduce the selective pressure for resistance.[3]

Phytoalexins like ipomeamarone are classic examples of antifungal defense. When a plant like the sweet potato is infected by a fungus, it rapidly synthesizes and accumulates ipomeamarone at the site of infection.[11][21][25] These compounds can disrupt fungal cell membranes and inhibit key metabolic processes, thereby limiting the spread of the pathogen.[11]

Insecticidal and Anti-herbivory Effects

The toxicity of furanocoumarins, particularly their phototoxicity, serves as a powerful defense against insect herbivores. When an insect consumes plant tissue containing these compounds and is subsequently exposed to sunlight, the phototoxic reactions can cause damage to its gut lining and other tissues, leading to reduced growth, developmental abnormalities, or death. This serves as a potent deterrent for many generalist herbivores.

Pharmacological Potential and Drug Development

The rich biological activity of plant-derived furan derivatives makes them attractive candidates for drug development.[2] The furan scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[2]

-

Anticancer Activity: The DNA cross-linking ability of furanocoumarins has been explored for anticancer applications. By inducing irreparable DNA damage, these compounds can trigger apoptosis in rapidly dividing cancer cells.[7][8]

-

Anti-inflammatory Effects: Several furan derivatives have demonstrated anti-inflammatory properties.[3][6] They can modulate inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and inhibit the activity of enzymes like lipoxygenases, which are involved in the production of inflammatory mediators.[3]

-